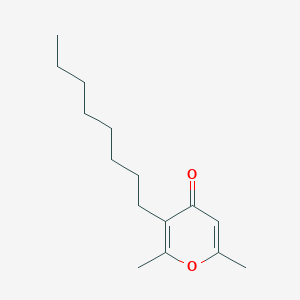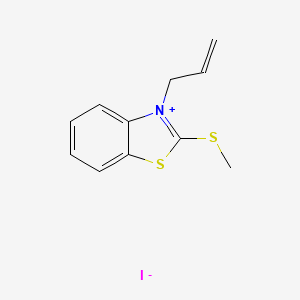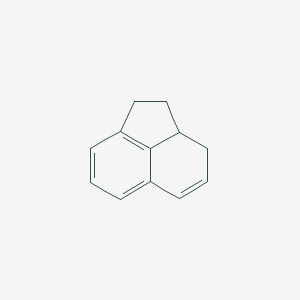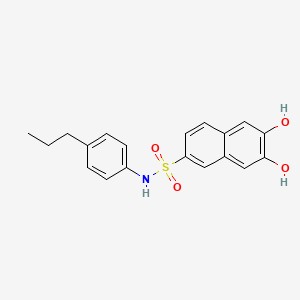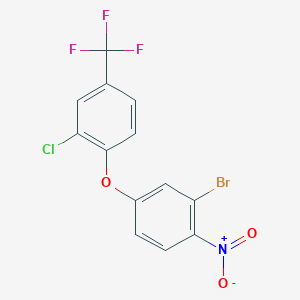
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, chloro, and trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Chlorination: Incorporation of the chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and chlorinating agents for chlorination. The trifluoromethylation step often involves the use of trifluoromethylating agents under controlled conditions.
Análisis De Reacciones Químicas
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is largely dependent on its interaction with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Similar in structure but lacks the trifluoromethyl and chloro groups.
4-Nitrotoluene: Contains a nitro group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
104355-64-8 |
|---|---|
Fórmula molecular |
C13H6BrClF3NO3 |
Peso molecular |
396.54 g/mol |
Nombre IUPAC |
1-(3-bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6BrClF3NO3/c14-9-6-8(2-3-11(9)19(20)21)22-12-4-1-7(5-10(12)15)13(16,17)18/h1-6H |
Clave InChI |
RZWPGXICRSQFNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


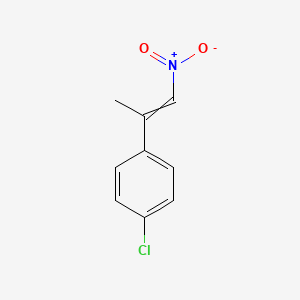
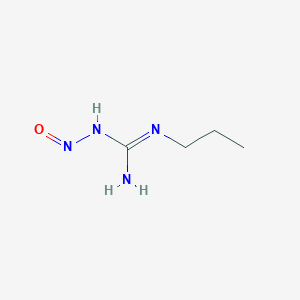
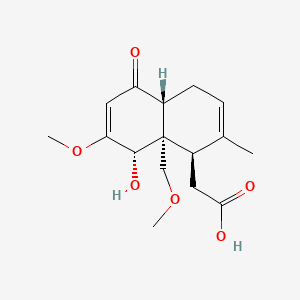

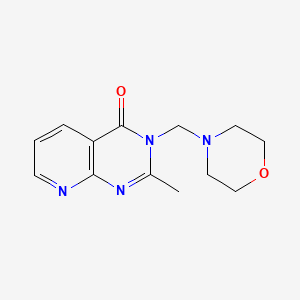
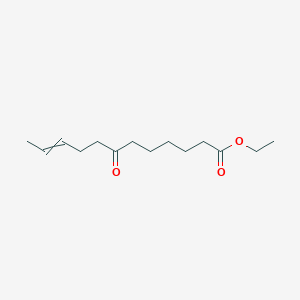
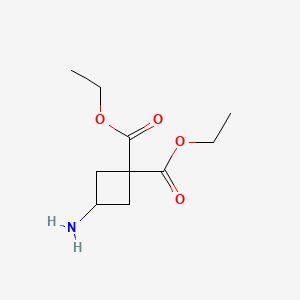
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
